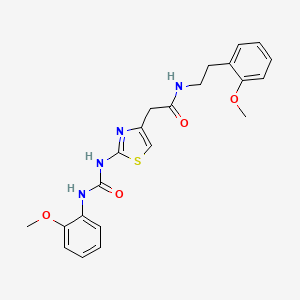
N-(2-methoxyphenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, also known as MTU-4, is a novel compound that has gained significant attention in the scientific community due to its potential use in cancer treatment.
Scientific Research Applications
Antimicrobial Activity : A related compound, 7 alpha-methoxypyrimidinyl-ureidocephalosporins, has exhibited a broad range of antimicrobial activity against Gram-positive and Gram-negative organisms, including Pseudomonas and lactamase producers. This finding was supported by in vivo experiments in mice (Maier et al., 1986).
Herbicide Metabolism : Another study on chloroacetamide herbicides, which have structural similarities to the compound , showed that they are carcinogenic in rats and undergo complex metabolic activation pathways (Coleman et al., 2000).
Crystal Structures : The crystal structures of two (oxothiazolidin-2-ylidene)acetamides were described, providing insights into the molecular configuration of similar compounds (Galushchinskiy et al., 2017).
Optoelectronic Properties : Research on thiazole-based polythiophenes, which are structurally related, indicated potential applications in optoelectronics due to their interesting properties when subjected to electrochemical polymerization (Camurlu & Guven, 2015).
Antioxidant and Anti-Inflammatory Potential : A series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their anti-inflammatory and antioxidant activity, showing promising results in various assays (Koppireddi et al., 2013).
Anticancer Potential : N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives showed cytotoxic activity against various cancer cell lines, indicating potential as anticancer agents (Mohammadi-Farani et al., 2014).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains structural elements of both indole and thiazole derivatives , which are known to interact with a variety of biological targets.
Mode of Action
Based on its structural similarity to indole and thiazole derivatives, it might interact with its targets through hydrogen bonding and hydrophobic interactions . The urea linkage in the compound is chemically stable under acidic, alkaline, and aqueous conditions , which might contribute to its interaction with biological targets.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Indole and thiazole derivatives are known to affect a variety of biochemical pathways , but without specific studies on this compound, it’s difficult to summarize the affected pathways and their downstream effects.
properties
IUPAC Name |
2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-29-18-9-5-3-7-15(18)11-12-23-20(27)13-16-14-31-22(24-16)26-21(28)25-17-8-4-6-10-19(17)30-2/h3-10,14H,11-13H2,1-2H3,(H,23,27)(H2,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVQOQCNSPGJBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide](/img/structure/B2933053.png)
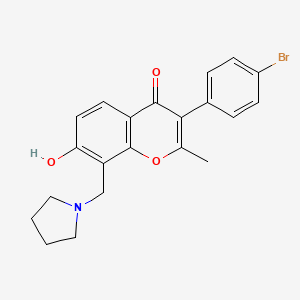
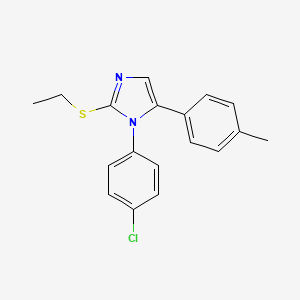
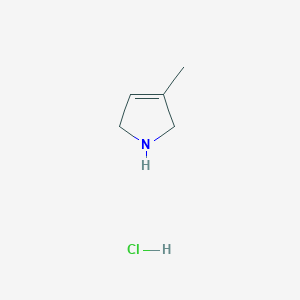
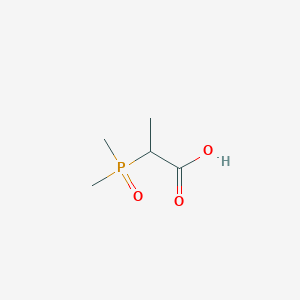
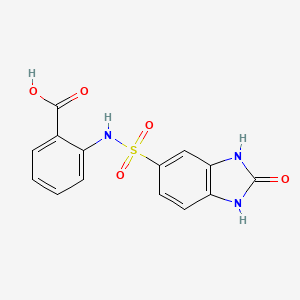
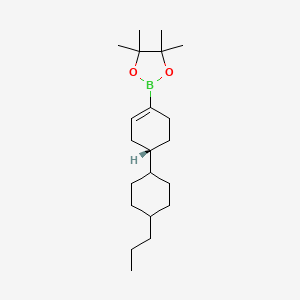
![2,5-dichloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2933066.png)
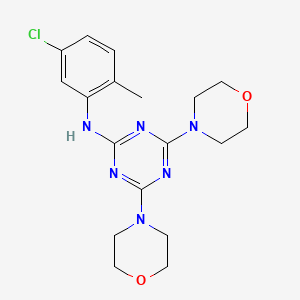
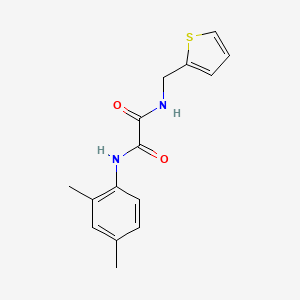
![3-{7-[(3,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2933072.png)

![2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2933074.png)
